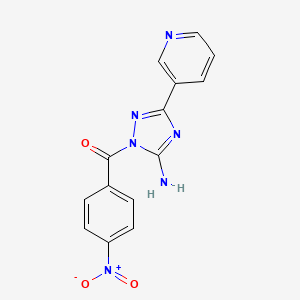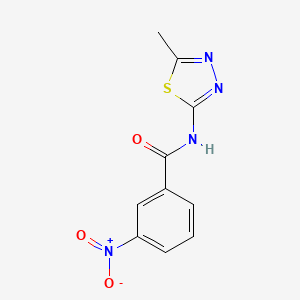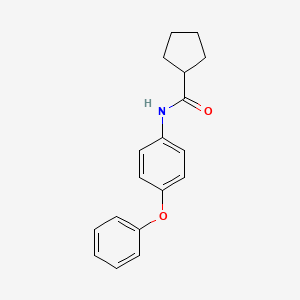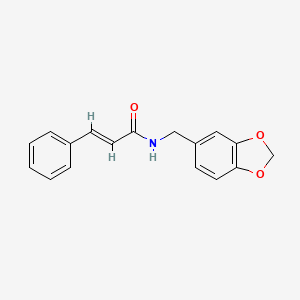
1-(4-nitrobenzoyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-nitrobenzoyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine is a chemical compound that has been extensively studied by researchers due to its potential applications in various fields. This compound is also known as NBP-TA and has a molecular formula of C14H10N6O2.
作用機序
The mechanism of action of NBP-TA is not fully understood. However, studies have shown that NBP-TA can inhibit the activity of the enzyme topoisomerase II, which is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and eventually cell death.
Biochemical and Physiological Effects:
NBP-TA has been shown to have anticancer properties in various cancer cell lines. Studies have also shown that NBP-TA can bind to proteins and alter their conformation. In addition, NBP-TA has been studied for its potential applications in the development of organic semiconductors.
実験室実験の利点と制限
One of the advantages of using NBP-TA in lab experiments is its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. However, one of the limitations of using NBP-TA is its potential toxicity. Studies have shown that NBP-TA can induce cell death in cancer cells, but it can also be toxic to normal cells.
将来の方向性
There are several future directions for the study of NBP-TA. One of the future directions is the development of NBP-TA-based anticancer drugs. Studies have shown that NBP-TA can induce cell death in cancer cells, and further research can lead to the development of more potent and selective anticancer drugs.
Another future direction is the development of NBP-TA-based biosensors and analytical tools. NBP-TA has been shown to bind to proteins and alter their conformation, and this property can be used in the development of biosensors for the detection of proteins.
Lastly, further research can be done on the potential applications of NBP-TA in the development of organic semiconductors. Studies have shown that NBP-TA can be used as a building block for the synthesis of organic semiconductors with high charge carrier mobility, and further research can lead to the development of more efficient and stable organic semiconductors.
Conclusion:
In conclusion, NBP-TA is a chemical compound that has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. The synthesis of NBP-TA involves the reaction of 4-nitrobenzoyl chloride with 3-amino-5-pyridin-3-yl-1,2,4-triazole in the presence of a base. NBP-TA has been shown to have anticancer properties, bind to proteins, and can be used in the development of organic semiconductors. Further research can lead to the development of NBP-TA-based anticancer drugs, biosensors, and more efficient organic semiconductors.
合成法
The synthesis of NBP-TA involves the reaction of 4-nitrobenzoyl chloride with 3-amino-5-pyridin-3-yl-1,2,4-triazole in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with an acid to obtain the final product.
科学的研究の応用
NBP-TA has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, NBP-TA has been investigated for its anticancer properties. Studies have shown that NBP-TA can induce cell death in cancer cells by inhibiting the activity of the enzyme topoisomerase II. This enzyme is essential for DNA replication and cell division, and its inhibition can lead to cell death.
In biochemistry, NBP-TA has been studied for its ability to bind to proteins. Studies have shown that NBP-TA can bind to the protein BSA (bovine serum albumin) and alter its conformation. This property of NBP-TA can be used in the development of biosensors and other analytical tools.
In materials science, NBP-TA has been studied for its potential applications in the development of organic semiconductors. Studies have shown that NBP-TA can be used as a building block for the synthesis of organic semiconductors with high charge carrier mobility.
特性
IUPAC Name |
(5-amino-3-pyridin-3-yl-1,2,4-triazol-1-yl)-(4-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N6O3/c15-14-17-12(10-2-1-7-16-8-10)18-19(14)13(21)9-3-5-11(6-4-9)20(22)23/h1-8H,(H2,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEMRJCHQHOHJTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN(C(=N2)N)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-amino-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl](4-nitrophenyl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide](/img/structure/B5729406.png)
![N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B5729414.png)
![3-[4-(dimethylamino)phenyl]-2-(4-morpholinylcarbonyl)acrylonitrile](/img/structure/B5729425.png)
![4-{[2-(hydroxymethyl)phenoxy]methyl}benzoic acid](/img/structure/B5729439.png)


![3-(1H-naphtho[2,3-d]imidazol-2-yl)aniline](/img/structure/B5729454.png)


![1-[(2,4-dimethylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5729464.png)



![4-[(5-nitro-2-pyridinyl)oxy]benzaldehyde semicarbazone](/img/structure/B5729490.png)